molecular formula C8H14ClNO3 B13480563 3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

Cat. No.: B13480563
M. Wt: 207.65 g/mol
InChI Key: MFXTWEHRTNINAJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique bicyclic framework makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. the use of specialized equipment and reaction conditions, such as photochemical reactors, is often required to achieve the desired yield and purity. The scalability of these methods is a critical factor in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere in medicinal chemistry.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in materials science and drug development.

Uniqueness

3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is unique due to its specific bicyclic framework and functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research .

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-7-3-8(4-7,6(10)11)5(2-9)12-7;/h5H,2-4,9H2,1H3,(H,10,11);1H

InChI Key

MFXTWEHRTNINAJ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)CN)C(=O)O.Cl

Origin of Product

United States

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